Cas no 1707400-45-0 (4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile)
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile
-
- Inchi: 1S/C7H8BrN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3
- InChI Key: PBNHUTRGQTWWAH-UHFFFAOYSA-N
- SMILES: N1(CCC)C=C(Br)C(C#N)=N1
Computed Properties
- Exact Mass: 212.99
- Monoisotopic Mass: 212.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508985-1g |
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile |
1707400-45-0 | 97% | 1g |
$637 | 2022-06-12 |
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile
4-Bromo-1-Propyl-1H-Pyrazole-3-Carbonitrile (CAS No. 1707400-45-0): An Overview of Its Structure, Properties, and Applications
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile (CAS No. 1707400-45-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in drug discovery and development. In this article, we will delve into the structural characteristics, physical and chemical properties, and the latest research findings related to 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile.
Structural Characteristics
The molecular structure of 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile is characterized by a five-membered pyrazole ring with a bromine atom at the 4-position, a propyl group at the 1-position, and a cyano group at the 3-position. The presence of these functional groups imparts unique chemical reactivity and biological properties to the molecule. The pyrazole ring is an important pharmacophore that is often found in bioactive compounds due to its ability to form hydrogen bonds and π-stacking interactions with biological targets.
Physical and Chemical Properties
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is a solid at room temperature with a molecular weight of approximately 228.06 g/mol. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound has a melting point ranging from 85°C to 88°C, which can vary slightly depending on the purity and crystalline form.
The cyano group in 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile contributes to its strong electron-withdrawing properties, making it an excellent substrate for various chemical reactions such as nucleophilic addition, reduction, and coupling reactions. The bromine atom at the 4-position provides additional reactivity, enabling the compound to undergo substitution reactions under appropriate conditions.
Synthesis and Preparation
The synthesis of 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile typically involves multi-step procedures that utilize well-established synthetic methods in organic chemistry. One common approach involves the reaction of 3-cyanopyrazole with propyl bromide followed by bromination at the 4-position. This method yields high purity products with good yields, making it suitable for both laboratory-scale synthesis and industrial production.
Biological Activities and Applications
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile has been extensively studied for its potential biological activities. Recent research has shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated promising antiviral activity against several viral strains, including influenza A virus and herpes simplex virus.
In the field of cancer research, 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have therapeutic potential in the treatment of certain types of cancer.
Current Research Trends
The ongoing research on 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile is focused on optimizing its pharmacological properties through structural modifications. For instance, substituting different functional groups at various positions on the pyrazole ring can enhance its selectivity and potency against specific biological targets. Additionally, efforts are being made to improve its bioavailability and reduce potential side effects through prodrug strategies.
In materials science, 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile has shown promise as a building block for constructing advanced functional materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Researchers are exploring ways to incorporate this compound into polymer matrices to develop new materials with enhanced performance characteristics.
Safety Considerations
While 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile is generally considered safe for laboratory use when proper handling protocols are followed, it is important to exercise caution due to its reactivity with certain chemicals. Appropriate personal protective equipment (PPE) should be worn during handling, and the compound should be stored in a well-ventilated area away from incompatible substances.
In conclusion, 4-bromo-1-propyl-1H-pyrazole-3-carbonitrile (CAS No. 1707400-45-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and other related fields. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
1707400-45-0 (4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)